REACTION_CXSMILES
|
[CH3:1][C:2](O)([CH2:5][C:6](C)=[CH2:7])[CH:3]=C.C([O:12][CH2:13][CH3:14])C>O1CCCC1>[CH3:3][C:2](=[CH2:1])[CH2:5][CH2:6][CH2:7][C:13](=[O:12])[CH3:14]
|
Name
|
|
Quantity
|
0.126 g
|
Type
|
reactant
|
Smiles
|
CC(C=C)(CC(=C)C)O
|
Name
|
dichloro-bis-(benzonitrile) palladium(II)
|
Quantity
|
0.0153 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at a temperature of the order of 20° C. under an inert atmosphere
|
Type
|
WASH
|
Details
|
the reaction mixture is then washed with water (7×10 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying of the organic layer over magnesium sulphate and evaporation of the solvent under reduced pressure (20 mm Hg; 2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.125 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |